7alpha-Methyl-5alpha-androstane-3beta,17beta-diol
Description
Properties
CAS No. |
7642-54-8 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3S,5S,7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
ABKKSPPWUYAREL-NZPOWLKHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C)O |
Canonical SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Methylation Using Methyl Organometallic Reagents
- A solution of methyl magnesium bromide in tetrahydrofuran (THF) is prepared under nitrogen atmosphere.
- Cuprous chloride is added to the solution to moderate the reactivity.
- The starting 5alpha-androst-1-en-3-one derivative (e.g., 17beta-hydroxy-17alpha-methyl-5alpha-androst-1-en-3-one) is added dropwise at low temperature (0-5°C).
- The reaction mixture is stirred to complete methyl addition at the 7alpha position.
- Acidic hydrolysis follows to yield 17beta-hydroxy-1alpha,17alpha-dimethyl-5alpha-androstan-3-one intermediate.
Reduction of 3-Keto Group
- The intermediate keto compound is dissolved in tetrahydrofuran.
- Lithium tri-(tertiary-butoxy) aluminum hydride is added at low temperature (-5°C).
- The mixture is stirred for several hours to reduce the 3-keto group to a 3beta-hydroxy group.
- The reaction is quenched with cold aqueous acetic acid.
- The product, 1alpha,17alpha-dimethyl-5alpha-androstane-3beta,17beta-diol, is isolated by filtration and recrystallization.
Protection of 17beta-Hydroxy Group
- To protect the 17beta-hydroxy group, dihydropyran is reacted with the intermediate in the presence of p-toluenesulfonic acid.
- This forms a 17beta-tetrahydropyranyl ether, preventing side reactions during subsequent steps.
Esterification of 3-Hydroxy Group
- The 3beta-hydroxy group is converted to a p-toluenesulfonate ester using p-toluenesulfonyl chloride in pyridine.
- This esterification facilitates pyrolysis and further transformations.
Pyrolysis and Deprotection
- The p-toluenesulfonate ester is heated in a high-boiling solvent such as collidine to induce pyrolysis.
- This step can lead to elimination or rearrangement, forming unsaturated intermediates or final products.
- The protecting group at 17beta is removed by acid treatment, restoring the free hydroxyl group.
Summary Table of Key Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Methylation | Methyl magnesium bromide, CuCl, THF, 0-5°C | 17beta-hydroxy-1alpha,17alpha-dimethyl-5alpha-androstan-3-one |
| 2 | Reduction | Lithium tri-(tertiary-butoxy) aluminum hydride, THF, -5°C | 1alpha,17alpha-dimethyl-5alpha-androstane-3beta,17beta-diol |
| 3 | Protection | Dihydropyran, p-toluenesulfonic acid, CH2Cl2, RT | 17beta-tetrahydropyranyl ether derivative |
| 4 | Esterification | p-Toluenesulfonyl chloride, pyridine, RT | 3beta-p-toluenesulfonate ester |
| 5 | Pyrolysis & Deprotection | Heating in collidine, acid treatment | Final this compound |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with ethyl acetate/benzene mixtures is used to purify intermediates and final products.
- Recrystallization: Common solvents include acetone-hexane and aqueous methanol.
- Spectroscopy: Infrared spectroscopy confirms functional groups; characteristic absorption bands for hydroxyl groups and unsaturation are noted.
- Melting Point Determination: Used to assess purity and identity of crystalline products.
Research Perspectives and Applications
The synthetic methods described have been validated in multiple studies and patents (notably US Patent 3,391,168) and are recognized for producing steroidal diols with high purity and pharmacological relevance. The compound's anabolic and androgenic activities, alongside estrogenic and anti-estrogenic effects, make it a valuable target for medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
Anabolic and Androgenic Properties
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol exhibits notable anabolic and androgenic activities. It is often studied for its potential use in treating conditions like muscle wasting and osteoporosis due to its ability to promote muscle growth and enhance physical performance. Research indicates that compounds with similar structures can stimulate protein synthesis and increase lean body mass .
Hormonal Regulation
This compound has been identified as a modulator of hormonal activity. Its metabolites, particularly 5alpha-androstane-3beta,17beta-diol (3beta-diol), have been shown to bind to estrogen receptors, particularly ERbeta, influencing various physiological processes including stress response and metabolic regulation . This interaction suggests potential therapeutic roles in managing conditions related to hormonal imbalances.
Endocrinological Insights
Metabolism and Synthesis
The metabolism of 7alpha-methyl compounds involves complex enzymatic pathways. Studies have demonstrated that this compound can be synthesized through the epimerization of other anabolic steroids. This process is crucial for understanding how these compounds exert their effects in vivo and their potential for therapeutic use .
Impact on the Hypothalamic-Pituitary-Adrenal Axis
Research indicates that 3beta-diol can significantly influence the hypothalamic-pituitary-adrenal axis (HPA), which plays a critical role in stress response. Studies have shown that administration of 3beta-diol can reduce stress-induced secretion of cortisol and adrenocorticotropic hormone (ACTH), suggesting its potential use in managing stress-related disorders .
Neurobiological Applications
Association with Alzheimer’s Disease
Recent studies have highlighted the association of 5alpha-androstane-3beta,17beta-diol metabolites with Alzheimer's disease risk. Genetic analyses suggest that higher levels of this compound may correlate negatively with the risk of developing Alzheimer's, indicating a protective role against neurodegeneration . This finding opens avenues for further research into its neuroprotective properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by binding to these receptors, leading to the activation or inhibition of specific signaling pathways. This compound has been implicated as a regulator of gonadotropin secretion and has effects on the HPA axis, mediated by estrogen receptor beta (ERbeta) .
Comparison with Similar Compounds
5α-Androstane-3β,17β-diol (3β-Diol)
- Structure : C19H32O2; lacks the 7α-methyl group.
- Receptor Affinity : Binds estrogen receptor beta (ERβ) with high affinity, modulating stress responses and GABA receptor activity .
- Metabolism : Sulfated forms (e.g., 3β-Diol disulfate) are linked to aging and breast density regulation .
- Key Difference : The absence of 7α-methylation makes 3β-Diol susceptible to hepatic and cerebral enzymes, such as 11β-HSD1, which epimerizes its hydroxyl groups .
5α-Androstane-3α,17β-diol (3α-Diol)
- Structure : C19H32O2; differs in the 3α-hydroxyl configuration.
- Receptor Affinity : Weak androgen receptor (AR) binding; primarily metabolized in the prostate .
- Metabolism : Rapid glucuronidation reduces bioavailability compared to 3β-Diol .
- Key Difference : Stereochemistry at C3 dictates metabolic fate and receptor engagement.
7α,17α-Dimethyl-5β-androstane-3α,17β-diol
- Structure : C21H36O2; 5β-androstane backbone with methyl groups at 7α and 17α.
- Receptor Affinity : Synthetic anabolic steroid metabolite targeting AR .
- Metabolism : Resists degradation due to 17α-methylation, enhancing its detection in sports drug testing .
- Key Difference : 5β configuration and dual methylation distinguish its pharmacokinetics from 5α-androstane derivatives.
Δ5-Androstene-3β,17β-diol
- Structure : C19H30O2; unsaturated C5-C6 bond.
- Receptor Affinity : Weak ER/AR binding; neuroprotective effects in brain metabolism .
- Metabolism : Derived from DHEA in the brain, influencing Alzheimer’s disease pathology .
- Key Difference : Unsaturation alters solubility and interaction with steroidogenic enzymes.
17α-Methyl-5α-androstan-17β-ol (Methylandrostanol)
- Structure : C20H34O; 17α-methyl group.
- Receptor Affinity : Potent AR agonist used illicitly for anabolic effects .
- Metabolism : 17α-methyl group impedes hepatic breakdown, increasing half-life .
- Key Difference : Methylation at C17 vs. C7 shifts receptor preference from ERβ to AR.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | Receptor Affinity | Key Biological Roles | Metabolic Pathways |
|---|---|---|---|---|---|
| 7α-Methyl-5α-androstane-3β,17β-diol | C20H34O2 | 306.49 | ERβ (inferred) | Neurosteroid, HPA modulation | Sulfation, glucuronidation |
| 5α-Androstane-3β,17β-diol (3β-Diol) | C19H32O2 | 292.46 | ERβ (high) | Stress response, GABA activity | 7α-hydroxylation, sulfation |
| 5α-Androstane-3α,17β-diol (3α-Diol) | C19H32O2 | 292.46 | AR (weak) | Prostate metabolism | Glucuronidation, oxidation |
| 7α,17α-Dimethyl-5β-androstane-3α,17β-diol | C21H36O2 | 320.50 | AR (synthetic) | Anabolic steroid metabolite | Phase II conjugation |
| Δ5-Androstene-3β,17β-diol | C19H30O2 | 290.44 | ER/AR (weak) | Neuroprotection | Hydroxylation, sulfation |
| 17α-Methyl-5α-androstan-17β-ol | C20H34O | 290.49 | AR (strong) | Anabolic effects | Resists hepatic metabolism |
Research Findings and Implications
- Receptor Specificity : 3β-Diol’s ERβ-mediated effects on the hypothalamic-pituitary-adrenal (HPA) axis contrast with 7α-methyl derivatives, which may exhibit altered binding due to steric hindrance .
- Metabolic Stability : Methylation at 7α likely reduces susceptibility to 11β-HSD1-mediated epimerization, a pathway critical for 3β-Diol inactivation .
- Forensic Applications : Synthetic analogs like 7α,17α-dimethyl derivatives are detectable in anti-doping analyses due to prolonged half-lives .
Biological Activity
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol, also known as 3beta-diol, is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of androgen metabolism and hormonal regulation. This compound is a metabolite of testosterone and has been implicated in various physiological processes, including neuroendocrine regulation, stress response, and reproductive functions.
- Chemical Formula : C19H32O2
- Molecular Weight : 292.46 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Androgenic Activity
This compound exhibits androgenic properties by acting as an agonist for androgen receptors. It is known to influence the secretion of gonadotropins and may play a role in the modulation of testosterone levels in the body .
2. Regulation of the HPA Axis
Research indicates that this compound may modulate the hypothalamic-pituitary-adrenal (HPA) axis. In studies involving gonadectomized rats, administration of 3beta-diol was shown to reduce cortisol (CORT) and adrenocorticotropic hormone (ACTH) responses to stressors, suggesting a regulatory role through estrogen receptor beta (ERβ) pathways . The ability of 3beta-diol to bind to ERβ highlights its potential impact on neuroendocrine functions.
3. Metabolism and Conversion
In male rats, this compound is extensively metabolized into polar steroids such as 6alpha-triol and 7alpha-triol. These metabolites may have distinct biological roles that are not yet fully understood . The metabolic pathways involving this compound are crucial for understanding its overall biological significance.
Case Studies
Several studies provide insights into the biological effects of this compound:
Study 1: HPA Axis Modulation
A study demonstrated that treatment with 3beta-diol significantly decreased stress-induced CORT levels in wild-type mice but not in ERβ-knockout mice. This finding underscores the importance of ERβ in mediating the effects of this compound on stress responses .
Study 2: Metabolic Pathways
Another investigation focused on the metabolic fate of 3beta-diol in the pituitary gland. It was found that a substantial portion is converted into triol metabolites, which could further influence hormonal regulation and metabolic processes .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Androgenic Activity | Modulates testosterone levels | Agonist for androgen receptors |
| HPA Axis Regulation | Decreases CORT and ACTH during stress | ERβ-mediated inhibition |
| Metabolism | Converts to triol metabolites | Enzymatic conversion in pituitary |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural characterization of 7α-methyl-5α-androstane-3β,17β-diol, and how do they resolve stereochemical ambiguities?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₃₂O₂; 292.46 g/mol) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignments. ¹H/¹³C NMR can differentiate 3β-OH from 17β-OH groups based on chemical shifts and coupling constants. X-ray crystallography may be employed for absolute configuration determination, especially for synthetic derivatives .
- Key Considerations : Cross-validate data with synthetic standards (e.g., 5α-androstane-3β,17β-diol diacetate derivatives) to confirm purity and stereochemistry .
Q. How can researchers safely handle and store 7α-methyl-5α-androstane-3β,17β-diol to ensure stability during experiments?
- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at -18°C to prevent oxidation. For handling, use gloveboxes or fume hoods with N95/P1 respirators to avoid inhalation of particulate matter. Monitor stability via periodic HPLC analysis to detect degradation products .
- Key Considerations : Avoid exposure to strong acids/bases, which may alter hydroxyl group reactivity. Use desiccants to mitigate hygroscopic effects .
Advanced Research Questions
Q. What experimental strategies are effective for studying the metabolic pathways of 7α-methyl-5α-androstane-3β,17β-diol in mammalian systems?
- Methodology :
- In Vitro : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP3A4) to identify phase I metabolites. Use LC-MS/MS with deuterated internal standards for quantification .
- In Vivo : Administer isotopically labeled (e.g., ²H or ¹³C) derivatives to track metabolic fate in rodent models. Collect plasma/urine samples at timed intervals and analyze via UPLC-QTOF-MS .
Q. How can receptor-binding assays be optimized to evaluate the androgenic or anti-androgenic activity of 7α-methyl-5α-androstane-3β,17β-diol?
- Methodology :
- Competitive Binding Assays : Use human androgen receptor (AR) ligand-binding domain (LBD) expressed in HEK293 cells. Compete with ³H-dihydrotestosterone (DHT) and measure displacement via scintillation counting. Calculate IC₅₀ values using nonlinear regression .
- Transcriptional Activation : Co-transfect AR-responsive luciferase reporters (e.g., PSA-enhancer) and assess dose-dependent transactivation. Include 5α-dihydrotestosterone as a positive control .
- Key Considerations : Account for potential allosteric modulation by co-regulators (e.g., SRC-1) and validate results with AR-negative cell lines .
Q. What computational approaches are suitable for predicting the physicochemical properties and bioavailability of 7α-methyl-5α-androstane-3β,17β-diol?
- Methodology :
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to estimate logP and diffusion coefficients.
- Docking Studies : Use AutoDock Vina to predict interactions with serum albumin or sex hormone-binding globulin (SHBG) for bioavailability estimation .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to assess the endocrine-disrupting effects of 7α-methyl-5α-androstane-3β,17β-diol?
- Methodology :
- In Vivo : Use pubertal male rat models with graded oral doses (0.1–100 mg/kg/day) over 28 days. Measure serum testosterone, LH/FSH levels, and organ weights (prostate, seminal vesicles). Apply ANOVA with post-hoc Dunnett’s test to compare treatment groups .
- In Silico : Leverage quantitative structure-activity relationship (QSAR) models to predict endocrine activity based on methylation patterns .
- Key Considerations : Include positive controls (e.g., flutamide for anti-androgenicity) and adjust for inter-species metabolic differences .
Q. What statistical methods are appropriate for resolving contradictions in receptor-binding vs. functional assay data for this compound?
- Methodology :
- Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity. Apply Egger’s regression to detect publication bias .
- Pathway Analysis : Use Ingenuity Pathway Analysis (IPA) to identify upstream regulators (e.g., AR, ERα) that may explain discordant results .
- Key Considerations : Validate hypotheses with orthogonal assays (e.g., chromatin immunoprecipitation for AR recruitment) .
Synthesis & Derivatization
Q. What synthetic routes are available for introducing isotopic labels into 7α-methyl-5α-androstane-3β,17β-diol for tracer studies?
- Methodology :
- Deuterium Labeling : Catalytic hydrogenation of Δ⁷-alkene precursors using D₂ gas and Pd/C. Confirm incorporation via ²H NMR .
- ¹⁴C Labeling : Biosynthetically introduce ¹⁴C at C-17 via enzymatic oxidation-reduction using NADPH/NADP+ cycling .
Theoretical Frameworks
Q. How can steroidogenesis pathway models guide the study of 7α-methyl-5α-androstane-3β,17β-diol’s biosynthesis in adrenal or gonadal tissues?
- Methodology :
- Kinetic Modeling : Integrate Michaelis-Menten parameters for enzymes (e.g., 5α-reductase, 17β-HSD) to predict flux through alternative pathways. Use COPASI software for simulations .
- Gene Knockdown : Apply siRNA targeting 7α-hydroxylase in H295R adrenocortical cells to assess methylation’s role in pathway regulation .
- Key Considerations : Validate model predictions with stable isotope tracer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
